molecular formula C22H23N5O3 B12118315 2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12118315
M. Wt: 405.4 g/mol
InChI Key: VTGDTMKEXRLPDB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. Its structure includes a 4-methoxybenzyl group at position 1 and a 2-methoxyethyl carboxamide substituent at position 3 (Figure 1). The methoxy groups enhance solubility and modulate electronic properties, making it a candidate for pharmacological or material science applications.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-amino-N-(2-methoxyethyl)-1-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-29-12-11-24-22(28)18-19-21(26-17-6-4-3-5-16(17)25-19)27(20(18)23)13-14-7-9-15(30-2)10-8-14/h3-10H,11-13,23H2,1-2H3,(H,24,28)

InChI Key

VTGDTMKEXRLPDB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as bifunctional squaramide, to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,3-b]quinoxaline core can bind to active sites, inhibiting or modulating the activity of the target. This interaction can trigger various cellular pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs, highlighting substituent differences, molecular properties, and applications:

Compound Name (Full IUPAC Name) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
Target Compound : 2-Amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1: 4-Methoxybenzyl
3: 2-Methoxyethyl carboxamide
C₂₃H₂₄N₆O₃ 432.48 Enhanced solubility due to methoxy groups; structural scaffold for drug design. -
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1: 4-Fluorobenzyl
3: 2-Methoxybenzyl carboxamide
C₂₇H₂₃FN₆O₂ 506.51 Fluorine substitution may improve metabolic stability; benzyl group enhances lipophilicity.
2-Amino-1-[(4-ethoxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1: 4-Ethoxybenzylidene amino
3: 2-Methoxyethyl carboxamide
C₂₃H₂₄N₆O₃ 432.48 Ethoxy group increases steric bulk; imine linkage may confer dynamic binding properties.
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1: 2-Methoxybenzyl
3: 3-Ethoxypropyl carboxamide
C₂₅H₂₈N₆O₃ 484.53 Extended alkyl chain (3-ethoxypropyl) improves membrane permeability.
2-Amino-1-(3-chloro-4-methoxyphenyl)-N-(2-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1: 3-Chloro-4-methoxyphenyl
3: 2-Chlorobenzyl carboxamide
C₂₆H₂₁Cl₂N₅O₂ 526.38 Chlorine atoms enhance electrophilicity; potential for halogen bonding.
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 1: 4-Aminophenyl
3: Cyano group
C₁₈H₁₃N₇ 335.35 Demonstrated 95% corrosion inhibition efficiency for C38 steel in HCl (1M) at 10⁻³ M concentration.
2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1: 2,5-Dimethoxyphenyl
3: Morpholinylethyl carboxamide
C₂₅H₂₈N₆O₄ 476.53 Predicted pKa = 12.38; morpholine enhances water solubility.

Functional Insights from Structural Modifications

  • Methoxy vs.
  • Halogenation : Chlorine or fluorine substitution () improves metabolic stability and introduces sites for intermolecular interactions (e.g., halogen bonding) .
  • Carboxamide vs. Cyano Group: Replacement of the carboxamide with a cyano group () shifts electronic properties, enhancing corrosion inhibition efficacy via adsorption on metal surfaces .
  • N-Alkyl Chain Length : Longer alkyl chains (e.g., 3-ethoxypropyl in ) improve lipophilicity, critical for membrane penetration in drug candidates .

Biological Activity

The compound 2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide represents a class of pyrroloquinoxaline derivatives known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Synthesis

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives typically involves the condensation of suitable precursors. For this specific compound, the synthetic pathway may include the reaction of an appropriate amine with a substituted quinoxaline derivative under controlled conditions to yield the target compound.

Antioxidant Properties

Research indicates that pyrrolo[2,3-b]quinoxaline derivatives possess significant antioxidant activity. For instance, in studies utilizing the DPPH assay, various derivatives demonstrated radical scavenging capabilities. The compound in focus showed notable potential as a scavenger of hydroxyl radicals (HOHO^\cdot ), which are implicated in oxidative stress and cellular damage. The overall rate constant for radical scavenging was measured at 8.56×108M1s18.56\times 10^8M^{-1}s^{-1} in specific solvent environments, indicating its effectiveness compared to established antioxidants like Trolox and gallic acid .

Anticancer Activity

Pyrrolo[2,3-b]quinoxaline derivatives have been evaluated for their anticancer properties against various cancer cell lines. In vitro studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, derivatives have been reported to exhibit activity against human gastric adenocarcinoma cells and other malignancies, suggesting their potential as chemotherapeutic agents .

Antibacterial Effects

The antibacterial properties of this class of compounds have also been explored. Certain derivatives have demonstrated effectiveness against resistant bacterial strains, indicating their potential utility in treating infections caused by multidrug-resistant organisms. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo[2,3-b]quinoxaline derivatives. Key factors influencing activity include:

  • Substituents on the quinoxaline ring : Different functional groups can enhance or diminish biological activity.
  • Positioning of amino groups : The placement of amino groups influences solubility and interaction with biological targets.
  • Molecular flexibility : The ability of the compound to adopt various conformations can affect its binding affinity to target proteins.

Case Studies

  • Antioxidant Evaluation : A derivative exhibited significant radical scavenging activity in a study comparing various quinoxaline compounds using DPPH and ABTS assays.
  • Anticancer Screening : A series of pyrrolo[2,3-b]quinoxaline derivatives were screened against multiple cancer cell lines, revealing that specific modifications led to enhanced cytotoxicity.
  • Antimicrobial Trials : Compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition based on structural modifications.

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